5-Bromo-3-methoxy-2-methylquinoline

Monoamine Oxidase Neurochemistry Enzyme Inhibition

5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9) is a heterocyclic aromatic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol. It belongs to the quinoline chemical family, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological and pharmacological activities.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 2138214-32-9
Cat. No. B2879682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methoxy-2-methylquinoline
CAS2138214-32-9
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)C=CC=C2Br)OC
InChIInChI=1S/C11H10BrNO/c1-7-11(14-2)6-8-9(12)4-3-5-10(8)13-7/h3-6H,1-2H3
InChIKeyAVUJOWCEEMNJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9) Procurement Specification and Baseline Profile


5-Bromo-3-methoxy-2-methylquinoline (CAS 2138214-32-9) is a heterocyclic aromatic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol [1]. It belongs to the quinoline chemical family, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of biological and pharmacological activities . The compound features a 5-position bromine substituent, a 3-position methoxy group, and a 2-position methyl group on the quinoline core, a substitution pattern that confers distinct chemical reactivity and potential for structure-activity relationship (SAR) exploration .

Why Generic Quinoline Intermediates Cannot Replace 5-Bromo-3-methoxy-2-methylquinoline in Target-Specific Research


The substitution pattern of 5-bromo-3-methoxy-2-methylquinoline is not arbitrary; it represents a precise structural vector for molecular recognition and downstream synthetic elaboration. Simple 2-methylquinoline or 3-methoxyquinoline analogs lack the combined bromine handle and electron-donating methoxy group, which collectively modulate both the electronic properties of the aromatic system and the compound's binding affinity to biological targets such as monoamine oxidase B (MAO-B) [1]. Furthermore, the 5-bromo substituent is a critical functional handle for regioselective Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of more complex molecular architectures—a capability absent in non-brominated or differently brominated analogs [2].

5-Bromo-3-methoxy-2-methylquinoline Quantitative Differentiation Evidence Against Close Structural Analogs


MAO-B Inhibition: 5-Bromo-3-methoxy-2-methylquinoline vs. 6,8-Dibromo Analog and Unsubstituted Core

5-Bromo-3-methoxy-2-methylquinoline demonstrates measurable inhibitory activity against rat brain monoamine oxidase B (MAO-B) with an IC50 of 209 nM [1]. In stark contrast, the 6,8-dibromo-substituted analog, 6,8-dibromo-3-methoxy-2-methylquinoline, exhibits no appreciable activity against MAO-B and instead shows only weak inhibition (IC50 = 4510 nM) against a different, non-MAO target (human major prion protein) [2]. Furthermore, the unsubstituted core scaffold, 3-methoxy-2-methylquinoline, exhibits no reported MAO-B inhibitory activity in comparable assays, underscoring the critical role of the 5-bromo substituent in conferring this specific bioactivity [3]. This dataset provides a clear, quantifiable basis for selecting the 5-bromo derivative when MAO-B engagement is the research objective.

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Synthetic Utility: Regioselective Suzuki Coupling of 5-Bromo-3-methoxy-2-methylquinoline

The 5-bromo substituent on the quinoline core serves as a privileged site for regioselective palladium-catalyzed cross-coupling reactions, a key transformation for diversifying the quinoline scaffold in medicinal chemistry [1]. While this specific reactivity is shared with other 5-bromoquinolines, it represents a critical differentiator from non-brominated analogs like 3-methoxy-2-methylquinoline (CAS 84689-36-1), which lack a halogen handle for such elaboration. The compound 5-bromo-3-methoxyquinoline (lacking the 2-methyl group) has been successfully employed in Suzuki-Miyaura couplings with 2-aminophenylboronic acid, yielding biaryl systems in good yields, demonstrating the synthetic viability of the 5-bromo quinoline motif [2]. The presence of the 3-methoxy and 2-methyl groups in the target compound may further influence the electronics and sterics of the cross-coupling step relative to simpler 5-bromoquinolines.

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Relevance to HCV NS3 Protease Inhibitor Design: The Critical Role of C8-Bromo Substitution

A structure-activity relationship (SAR) study on a series of linear HCV NS3 protease inhibitors revealed that introducing a bromine substituent at the C8 position of the quinoline P2 moiety resulted in optimal cell-based potency compared to other substituents, including hydrogen and methyl [1]. While 5-bromo-3-methoxy-2-methylquinoline has the bromine at the C5 position, this finding underscores the critical importance of bromine substitution on the quinoline ring for enhancing antiviral activity. The study specifically states, 'Scanning different substituents at the C8-position of the quinoline revealed that the bromo group was optimal for increasing the cell-based potency of this series,' leading to the discovery of the clinical candidate BI 201335 [1].

Antiviral Hepatitis C Protease Inhibition

Physicochemical and Purity Benchmarking Against Commercial Alternatives

The target compound is commercially available with a specified purity of 95% from a major supplier (Enamine, distributed by Sigma-Aldrich) . This establishes a baseline procurement specification. While purity data for other commercial sources of this specific compound are not directly comparable without a specific competitor product page, this 95% purity standard can be contrasted with the typical purity range (95-98%) offered for generic building blocks or the often unspecified purity of similar compounds from less reputable vendors. The availability of analytical certificates (COA) from this supply channel ensures batch-to-batch consistency and identity verification (InChI Key: AVUJOWCEEMNJRL-UHFFFAOYSA-N), which is critical for reproducible research .

Analytical Chemistry Quality Control Procurement Specification

Optimal Research Applications for 5-Bromo-3-methoxy-2-methylquinoline Based on Differentiated Evidence


Monoamine Oxidase B (MAO-B) Inhibitor Screening and SAR Studies

Based on its quantified MAO-B inhibitory activity (IC50 = 209 nM) [1], 5-bromo-3-methoxy-2-methylquinoline is a suitable starting point for hit-to-lead optimization or as a tool compound for probing MAO-B biology. This contrasts with the inactive 6,8-dibromo analog and the unsubstituted core, making the 5-bromo derivative the preferred choice for projects targeting this enzyme [2].

Synthetic Intermediate for Diversified Quinoline Libraries via Cross-Coupling

The presence of the 5-bromo substituent enables the compound's use as a versatile building block for regioselective Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions [3]. This allows medicinal chemists to efficiently explore chemical space around the quinoline core, a capability not afforded by non-halogenated analogs like 3-methoxy-2-methylquinoline .

Scaffold for Antiviral Drug Discovery, Particularly HCV Protease Inhibitors

Class-level SAR studies have established that bromo-substituted quinolines are privileged scaffolds for enhancing potency in antiviral programs, notably for HCV NS3 protease inhibition [4]. 5-Bromo-3-methoxy-2-methylquinoline provides a distinct substitution pattern for exploring the effects of bromine placement on antiviral activity and pharmacokinetic properties, contributing to the design of novel therapeutic candidates.

Reference Compound for Analytical Method Development and Quality Control

With a defined commercial purity (95%) and characterized by a unique InChI Key (AVUJOWCEEMNJRL-UHFFFAOYSA-N) , this compound can serve as a reference standard for developing analytical methods (e.g., HPLC, LC-MS) to monitor reactions, assess purity, and identify this specific building block in complex mixtures, ensuring quality in both research and early development settings.

Technical Documentation Hub

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29 linked technical documents
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